Cyanine5 azide chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

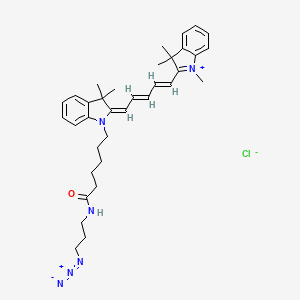

Propriétés

Formule moléculaire |

C35H45ClN6O |

|---|---|

Poids moléculaire |

601.2 g/mol |

Nom IUPAC |

N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |

Clé InChI |

QENDFXAAWUTRRV-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

Cyanine5 Azide Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cyanine5 (Cy5) azide (B81097) chloride, a fluorescent dye vital for biomolecular labeling and detection. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical properties, experimental protocols, and key applications of this versatile molecule.

Core Concepts: Understanding Cyanine5 Azide Chloride

This compound is a member of the cyanine (B1664457) dye family, renowned for their high molar extinction coefficients and strong fluorescence in the red to near-infrared (NIR) spectrum. The presence of an azide group makes it an ideal reagent for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent labeling of biomolecules. This dye is particularly valuable for its applications in fluorescence imaging and other fluorescence-based biochemical analyses.[1][2]

The IUPAC name for this compound is 2-((1E,3E)-5-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride .[3]

Physicochemical and Spectroscopic Properties

The utility of this compound in research is largely dictated by its distinct chemical and photophysical characteristics. These properties are summarized in the tables below.

| Chemical Properties | |

| IUPAC Name | 2-((1E,3E)-5-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride |

| Synonyms | Cy5 azide, Cyanine5 azide |

| CAS Number | 1267539-32-1[3] |

| Molecular Formula | C35H45ClN6O[2] |

| Molecular Weight | 601.2 g/mol [4] |

| Solubility | Soluble in DMSO, DMF, and DCM[2] |

| Spectroscopic Properties | |

| Excitation Maximum (λex) | ~646 nm[2][4] |

| Emission Maximum (λem) | ~662 nm[2][4] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | 0.2[2] |

Experimental Protocols: Labeling Biomolecules

This compound is primarily used to label biomolecules containing a terminal alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] It can also be used in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctyne (B158145) groups like DBCO or BCN.[4]

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

This protocol provides a general guideline for the conjugation of alkyne-modified proteins with Cyanine5 azide.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA or BTTAA)

-

Protein purification supplies (e.g., dialysis or size-exclusion chromatography columns)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Cyanine5 azide in anhydrous DMSO.

-

Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of the copper-chelating ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the Cyanine5 azide stock solution. The molar ratio of dye to protein may need to be optimized, but a 3-10 fold molar excess of the dye is a common starting point.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein using dialysis or size-exclusion chromatography.

-

-

Quantification (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Cy5).

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for labeling and imaging with Cyanine5 azide and a conceptual representation of its application in targeted imaging.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various research and development areas:

-

Fluorescence Microscopy: Its bright fluorescence and photostability are ideal for high-resolution imaging of cellular structures and processes.

-

Flow Cytometry: Labeled antibodies or other probes can be used for the identification and sorting of specific cell populations.

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for preclinical imaging in animal models to study drug distribution and tumor targeting.[6]

-

Proteomics and Genomics: Labeling of proteins and nucleic acids enables their detection and quantification in complex biological samples.

Conclusion

This compound is an indispensable reagent for the fluorescent labeling of biomolecules. Its compatibility with click chemistry provides a robust and specific method for conjugation, while its favorable spectroscopic properties ensure sensitive detection. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this versatile fluorescent dye in their scientific endeavors.

References

- 1. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 2. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cyanine5 Azide Chloride in Cellular and Molecular Research

CAS Number: 1267539-32-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5 (Cy5) azide (B81097) chloride, a key fluorescent probe in modern biological research. It details its chemical and physical properties, outlines experimental protocols for its application in bio-orthogonal chemistry, and illustrates its use in studying cellular signaling pathways.

Core Properties of Cyanine5 Azide Chloride

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright emission in the far-red region of the electromagnetic spectrum.[1] This property makes it an ideal tool for a variety of fluorescence-based applications, as it minimizes interference from cellular autofluorescence. The presence of an azide group allows for its covalent attachment to biomolecules through "click chemistry," a set of highly efficient and specific bio-orthogonal reactions.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1267539-32-1 (chloride) | [1][2][3][4] |

| Molecular Formula | C₃₅H₄₅ClN₆O | [1][2] |

| Molecular Weight | 601.22 g/mol | [1][4] |

| Appearance | Dark blue powder | [1] |

| Excitation Maximum (λex) | ~646 nm | [3][5] |

| Emission Maximum (λem) | ~662 nm | [3][5] |

| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in water | [1][6] |

| Storage Conditions | -20°C in the dark for up to 24 months | [1] |

Experimental Protocols: Labeling with Cyanine5 Azide

Cyanine5 azide is primarily utilized in two types of click chemistry reactions for labeling biomolecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins

This protocol describes the labeling of an alkyne-modified protein with Cyanine5 azide.

Materials:

-

Alkyne-modified protein in a buffer free of primary amines (e.g., PBS).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

A reducing agent, such as sodium ascorbate (B8700270).

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Protein purification spin column.

-

Elution buffer (e.g., PBS).

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer at pH 7.2-7.4, free from primary amines like Tris. If necessary, perform a buffer exchange.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Cyanine5 azide in anhydrous DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the Cyanine5 azide stock solution. A molar excess of 4 to 10-fold of the dye to the protein is recommended as a starting point.

-

Prepare the catalyst mix by combining the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.

-

Add the catalyst mix to the protein-dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 40 equivalents relative to the azide.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Equilibrate a protein purification spin column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Centrifuge to separate the labeled protein from unreacted dye and catalyst.

-

Collect the eluate containing the purified Cy5-labeled protein.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol details the labeling of azide-modified biomolecules within live cells using a cyclooctyne-functionalized probe, which then can be detected with a Cyanine5 azide-modified secondary reagent if needed, or more directly, by metabolically labeling with an azido-sugar and detecting with a Cy5-DBCO conjugate. The latter is described here.

Materials:

-

Cells cultured on coverslips or in imaging dishes.

-

Azido-sugar for metabolic labeling (e.g., Ac₄ManNAz).

-

DBCO-functionalized Cyanine5 (DBCO-Cy5).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets.

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azido-sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cellular glycans.

-

-

Labeling with DBCO-Cy5:

-

Wash the cells twice with warm PBS.

-

For live-cell imaging, incubate the cells with DBCO-Cy5 (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

For fixed-cell imaging, first fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

-

Incubate the fixed (and permeabilized) cells with DBCO-Cy5 in PBS for 1 hour at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unbound probe.

-

If desired, counterstain with a nuclear stain like DAPI.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where Cyanine5 azide can be employed.

Experimental Workflow for CuAAC Labeling

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for SPAAC in Live Cells

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Cyanine5 azide, in conjunction with unnatural amino acid incorporation, can be used to label specific sites on GPCRs to study their conformational dynamics upon ligand binding.[1]

Caption: GPCR signaling pathway visualization.

Apoptosis Detection Pathway

Cyanine5.5-labeled Annexin V can be used to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS).[2][4][7][8]

Caption: Apoptosis detection using Cy5.5-Annexin V.

References

- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical Imaging of Apoptosis as a Biomarker of Tumor Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Noninvasive Imaging of Cell Death Using an Hsp90 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Properties and Applications of Cyanine5 Azide Chloride: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of labeling reagents is paramount. This technical guide delves into the essential characteristics and experimental applications of Cyanine5 (Cy5) azide (B81097) chloride, a fluorescent probe widely utilized in bioconjugation and molecular imaging.

This document provides a detailed overview of the physicochemical properties of Cyanine5 azide chloride, outlines a standard protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for protein labeling, and presents a visual representation of this experimental workflow.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 601.22 g/mol | [1] |

| Chemical Formula | C₃₅H₄₅ClN₆O | [1] |

| CAS Number | 1267539-32-1 | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); poorly soluble in water. | [1] |

| Excitation Maximum (λ_max_) | ~646 nm | |

| Emission Maximum (λ_em_) | ~662 nm |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

The following protocol details a general procedure for the covalent labeling of an alkyne-modified protein with this compound. This method, a cornerstone of "click chemistry," is renowned for its high efficiency and specificity.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand solution (e.g., 100 mM THPTA in water)

-

DMSO or DMF for dissolving this compound

-

Microcentrifuge tubes

-

Purification resin or column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare fresh solutions of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The molar ratio of dye to protein should be optimized for each specific application but a starting point of 5-10 fold molar excess of the dye is common.

-

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Following incubation, remove the unreacted Cyanine5 azide and other reaction components by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~646 nm).

-

Visualizing the Workflow: CuAAC Labeling

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a biomolecule with Cyanine5 azide.

Caption: Workflow of CuAAC for biomolecule labeling.

References

A Technical Guide to the Photophysical Properties of Cyanine5 Azide Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core photophysical and chemical properties of Cyanine5 (Cy5) azide (B81097) chloride, a far-red fluorescent probe essential for advanced biological research and drug development. Its primary utility lies in its ability to be covalently attached to biomolecules through "click chemistry," enabling precise fluorescent labeling for a multitude of applications, including fluorescence imaging, flow cytometry, and quantitative proteomics.

Core Photophysical & Chemical Properties

Cyanine5 azide is a bright and photostable fluorophore characterized by its absorption and emission in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio. The dye's fluorescence is notably stable across a broad pH range of 4 to 10, ensuring reliable performance in diverse biological buffers.[1][2][3]

The key quantitative photophysical and chemical data for Cyanine5 azide chloride are summarized in the tables below.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent / Conditions | Citations |

| Excitation Maximum (λex) | ~646 - 650 nm | DMSO or aqueous buffer | [1][4][5][6][7] |

| Emission Maximum (λem) | ~662 - 671 nm | DMSO or aqueous buffer | [1][2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | 250,000 - 251,000 M⁻¹cm⁻¹ | Not Specified | [2][5][6][8] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.27 | Not Specified | [5][6][9] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₃₅H₄₅ClN₆O | [5][6] |

| Molecular Weight | ~601.22 g/mol | [5][6] |

| Purity | >95% (typically by HPLC) | [2][3][5] |

| Appearance | Blue or dark blue solid/powder | [2][4][5] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; poorly soluble in water | [4][5][6][7] |

| Storage Conditions | -20°C, in the dark, desiccated | [3][5][8][10] |

Note: A sulfonated, water-soluble version of Cy5 azide is also available for applications requiring purely aqueous conditions.[5][11]

Key Applications & Experimental Workflows

The azide functional group makes Cy5 azide an ideal reagent for bioconjugation via click chemistry.[12] This allows for the specific and efficient labeling of biomolecules that have been modified to contain a corresponding alkyne group. The two primary forms of this reaction are the copper-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) cycloadditions.

The general workflow for labeling a biomolecule (e.g., a protein or oligonucleotide) involves first introducing an alkyne group into the target molecule, followed by the click reaction with Cy5 azide to form a stable triazole linkage.

Understanding Cyanine (B1664457) Photophysics

The fluorescence of Cy5, like other cyanine dyes, is governed by a series of photophysical processes. Upon absorption of a photon, the molecule is elevated from its ground state (S₀) to an excited singlet state (S₁). From this excited state, it can return to the ground state via several pathways:

-

Fluorescence: The desired pathway, where a photon is emitted, resulting in a detectable signal.

-

Internal Conversion: A non-radiative decay back to the ground state, often through molecular vibrations.

-

Photoisomerization: Rotation around a bond in the polymethine chain can lead to a non-fluorescent cis isomer, temporarily diminishing fluorescence.[13][14]

-

Intersystem Crossing: The molecule can transition to a long-lived, non-fluorescent triplet state (T₁). This state is a key intermediate in photobleaching, especially in the presence of oxygen.[13][14]

These competing de-excitation pathways determine the overall quantum yield and photostability of the dye.

Experimental Protocols for Photophysical Characterization

While specific instrument settings will vary, the following protocols outline the general methodology for characterizing the core properties of this compound.

A. Sample Preparation

-

Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent like anhydrous DMSO or DMF.[5] Store this solution at -20°C, protected from light and moisture.[12]

-

For measurements, dilute the stock solution to the desired concentration (typically in the low micromolar to nanomolar range) using the final spectroscopic solvent (e.g., PBS, ethanol, or DMSO). Ensure the final absorbance of the sample is below 0.1 at the excitation maximum to avoid inner filter effects.

B. Absorption Spectroscopy

-

Objective: To determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε).

-

Procedure:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent as the sample for the blank/reference cuvette.

-

Acquire the absorption spectrum of the diluted Cy5 azide solution across a relevant wavelength range (e.g., 400-800 nm).

-

The wavelength at which the highest absorption is recorded is the λ_abs.

-

To determine ε, use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm). This requires preparing a solution of a precisely known concentration.

-

C. Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λ_ex and λ_em) and the relative fluorescence quantum yield (Φ).

-

Procedure:

-

Use a calibrated spectrofluorometer.

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs, ~646 nm) and scan the emission wavelengths (e.g., from 655 nm to 800 nm). The peak of this spectrum is the emission maximum (λ_em).

-

Excitation Spectrum: Set the emission detector to the emission maximum (λ_em, ~662 nm) and scan the excitation wavelengths (e.g., from 550 nm to 660 nm). The resulting spectrum should closely resemble the absorption spectrum, and its peak confirms the optimal excitation wavelength (λ_ex).

-

Quantum Yield (Relative Method): The quantum yield is typically measured relative to a well-characterized standard with a known quantum yield and similar spectral properties (e.g., Alexa Fluor 647 or another Cy5 standard).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Cy5 azide sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Ensure both sample and standard have low absorbance (<0.1) at the excitation wavelength.

-

-

References

- 1. Cy5 Azide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. genetoprotein.com [genetoprotein.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 7. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. Cy5-叠氮化物 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. ibiantech.com [ibiantech.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

Cyanine5 azide chloride excitation and emission spectra

An In-Depth Technical Guide to Cyanine5 Azide (B81097) Chloride: Spectral Properties and Experimental Applications

Introduction

Cyanine5 (Cy5) azide chloride is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright fluorescence in the far-red region of the visible spectrum.[1][2][3] Its chemical structure incorporates an azide (-N₃) functional group, which makes it a valuable tool for bio-conjugation through "click chemistry".[4][5][6][7] This reaction allows for the specific and efficient labeling of biomolecules that have been modified to contain an alkyne group. This guide provides a comprehensive overview of the spectral properties of Cyanine5 azide chloride, detailed experimental protocols for its use, and visualizations of key processes for researchers, scientists, and drug development professionals.

Core Properties and Spectral Data

Cyanine5 is renowned for its high extinction coefficient and good quantum yield, resulting in exceptionally bright fluorescence.[8] The dye is photostable and its fluorescence is not sensitive to pH in the range of 4 to 10, making it suitable for a wide array of biological imaging applications.[1][2][3] The non-sulfonated form is soluble in organic solvents like DMSO and DMF, while sulfonated versions offer high water solubility for labeling delicate proteins in aqueous conditions.[5][9][10][11]

The key quantitative spectral and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~646 - 651 nm | [1][2][3][4][5][7][8][12][13] |

| Emission Maximum (λem) | ~662 - 671 nm | [1][2][3][4][5][7][8][13] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][3][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [6][7] |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | [1][2][3][12] |

| Reactive Group | Azide (-N₃) | [1][4][5][6][7] |

| Primary Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][2][3][4] |

Principle of Fluorescence

The fluorescence of Cyanine5 azide arises from the process of absorption of light energy and subsequent emission at a longer wavelength. This phenomenon can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur.

Caption: Jablonski diagram illustrating the principle of fluorescence for Cy5.

Experimental Protocols: Bio-conjugation via Click Chemistry

Cyanine5 azide is primarily used to label biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[14] This reaction forms a stable triazole linkage between the dye and an alkyne-modified biomolecule (e.g., a protein, nucleic acid, or small molecule).[1][2] The following is a generalized protocol for labeling an alkyne-containing protein with Cyanine5 azide.

Reagent Preparation (Stock Solutions)

-

Cyanine5 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.[10][14] Store at -20°C in the dark.

-

Alkyne-Modified Biomolecule: Dissolve the biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM to 100 mM stock solution in deionized water.[15]

-

Reducing Agent (Sodium Ascorbate): Prepare a 100 mM to 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [15][16]

-

Copper Ligand (THPTA or TBTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water for aqueous reactions.[15][16] For reactions requiring organic co-solvents, Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can be dissolved in DMSO.[17]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is a starting point and should be optimized for specific applications. The final concentrations of reactants can be adjusted.

-

Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand).[15][18] Mix gently and incubate for 2-3 minutes at room temperature. This step pre-forms the copper-ligand complex, which improves reaction efficiency.[16]

-

Reaction Assembly: In a separate tube, add the following reagents in order: a. The alkyne-modified biomolecule solution. b. The Cyanine5 azide stock solution (a 2 to 50-fold molar excess over the biomolecule is common).[15][18] c. The pre-mixed CuSO₄/THPTA catalyst solution.

-

Initiation: Add the freshly prepared sodium ascorbate (B8700270) solution to the reaction tube to initiate the cycloaddition.[15][16] The final concentration of sodium ascorbate should be sufficient to reduce the Cu(II) to the catalytic Cu(I) state.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15][16] For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.

-

Purification: After the reaction is complete, the labeled biomolecule must be purified from excess dye and reaction components. Standard methods such as ethanol (B145695) precipitation (for DNA), size-exclusion chromatography, or dialysis are effective.[17]

The entire workflow for this labeling procedure is visualized below.

Caption: Experimental workflow for CuAAC-mediated labeling of a biomolecule.

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling biomolecules. Its favorable spectral properties, including intense far-red emission and high photostability, make it an excellent choice for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The efficiency and specificity of click chemistry provide a robust method for creating stable, site-specific conjugates, enabling advanced research in molecular biology, drug development, and diagnostics.

References

- 1. Cy5 Azide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genetoprotein.com [genetoprotein.com]

- 6. cenmed.com [cenmed.com]

- 7. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. apexbt.com [apexbt.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. ibiantech.com [ibiantech.com]

- 12. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 13. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 14. interchim.fr [interchim.fr]

- 15. confluore.com [confluore.com]

- 16. broadpharm.com [broadpharm.com]

- 17. glenresearch.com [glenresearch.com]

- 18. jenabioscience.com [jenabioscience.com]

A Technical Guide to the Quantum Yield of Cyanine5 Azide Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence quantum yield, of Cyanine5 (Cy5) azide (B81097) chloride. It is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile fluorescent probe in their work. This document outlines the core photophysical data, details experimental protocols for quantum yield determination, and illustrates its primary application in bioconjugation through "click chemistry."

Core Photophysical Properties of Cyanine5 Azide Chloride

This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its azide functional group allows for its covalent attachment to a wide range of biomolecules through copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3] This makes it an invaluable tool for fluorescently labeling proteins, nucleic acids, and other molecules for visualization and quantification.[4][5]

The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (Φ) | 0.2 | [6][7] |

| Excitation Maximum (λex) | 646 nm | [2][6][7][8][9] |

| Emission Maximum (λem) | 662 nm | [2][6][7][8][9] |

| Molar Extinction Coefficient (ε) | 250,000 L⋅mol⁻¹⋅cm⁻¹ | [6][7][9] |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); very poorly soluble in water. | [6][8][9] |

| Molecular Formula | C₃₅H₄₅ClN₆O | [6][7] |

| Molecular Weight | 601.22 g/mol | [6] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is defined as the ratio of photons emitted to photons absorbed. The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[10][11]

This protocol outlines the relative quantum yield measurement of this compound using a reference standard.

Materials:

-

This compound

-

Reference standard with a known quantum yield in the far-red region (e.g., Cresyl Violet or another well-characterized cyanine dye)

-

Spectroscopic grade solvent (e.g., methanol (B129727) or DMSO)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the same spectroscopic grade solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[10][12]

-

Absorbance Measurement:

-

Record the UV-Vis absorbance spectra for the solvent blank and all prepared dilutions of the this compound and the reference standard.

-

Note the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for the solvent blank and all prepared dilutions of the this compound and the reference standard using the same excitation wavelength as in the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[12]

-

-

Data Analysis:

-

Subtract the solvent blank's emission spectrum from each of the sample and standard emission spectra.

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the reference standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the reference (Grad_ref).[12]

-

-

Quantum Yield Calculation: The quantum yield of the this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the known quantum yield of the reference standard.

-

Grad_sample is the gradient from the plot of integrated fluorescence intensity versus absorbance for this compound.

-

Grad_ref is the gradient from the plot of integrated fluorescence intensity versus absorbance for the reference standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_ref is the refractive index of the solvent used for the reference standard. (If the same solvent is used, this term becomes 1).[11]

-

Application in Bioconjugation: Click Chemistry Workflow

This compound is widely used for the fluorescent labeling of biomolecules via "click chemistry," a group of reactions that are rapid, selective, and high-yielding.[1][3] The azide group on the dye reacts specifically with an alkyne-modified biomolecule, forming a stable triazole linkage. This process can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained cyclooctyne (B158145) (e.g., DBCO) is used (strain-promoted azide-alkyne cycloaddition or SPAAC).[2][13]

The following diagrams illustrate the general workflows for copper-catalyzed and strain-promoted azide-alkyne cycloaddition using this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

- 1. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy Imaging | HUN-REN Cloud [science-cloud.hu]

- 5. mdpi.com [mdpi.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 8. genetoprotein.com [genetoprotein.com]

- 9. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. static.horiba.com [static.horiba.com]

- 11. agilent.com [agilent.com]

- 12. iss.com [iss.com]

- 13. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Handling of Cyanine5 Azide Chloride

This guide provides a comprehensive overview of the solubility characteristics of Cyanine5 azide (B81097) chloride in commonly used laboratory solvents, DMSO and water. It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize this fluorescent probe for biomolecule labeling through click chemistry.

Core Properties and Solubility

Cyanine5 (Cy5) azide chloride is a fluorescent dye widely employed for labeling and detecting biomolecules.[1][2] Its utility is primarily in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, where the azide group of Cy5 reacts with an alkyne-modified biomolecule.[1][3]

The solubility of Cyanine5 azide chloride is a critical factor for its effective use in labeling protocols. The compound exhibits high solubility in organic solvents but is poorly soluble in aqueous solutions.[4] For applications in biological systems, which are predominantly aqueous, careful consideration of the solvent system is necessary.[4] A sulfonated version of Cy5 azide is available for applications requiring high water solubility.[5]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO and water.

| Solvent | Solubility | Notes |

| DMSO | ≥ 60.1 mg/mL | - |

| 100 mg/mL (166.33 mM) | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] | |

| Water | Practically insoluble | Labeling reactions in aqueous media necessitate the use of an organic co-solvent like DMSO.[4] |

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be used for subsequent labeling reactions.

Materials:

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM). For higher concentrations, such as 100 mg/mL, the use of ultrasonication is recommended to facilitate dissolution.[3]

-

Dissolution: Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic bath for short intervals until the solute is completely dissolved.[3]

-

Storage: The prepared stock solution should be stored at -20°C or -80°C, protected from light and moisture.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Stored at -20°C, the solution is stable for up to one month, and at -80°C, for up to six months.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.

Caption: Workflow for CuAAC Labeling with Cy5 Azide.

References

An In-depth Technical Guide to the Storage and Stability of Cyanine5 Azide Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Cyanine5 (Cy5) azide (B81097) chloride to ensure its integrity and performance in research and development applications. Proper storage and handling are paramount to obtaining reliable and reproducible results in labeling and conjugation reactions.

Core Principles of Cyanine5 Azide Chloride Stability

This compound is a fluorescent dye widely used in bioconjugation via "click chemistry." Its stability is influenced by several factors, including temperature, light, moisture, and pH. The molecule consists of a cyanine (B1664457) dye core, which is susceptible to photo-oxidation, and an azide group, which has its own stability considerations. Understanding these vulnerabilities is key to maximizing the shelf-life and efficacy of the compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions provided by suppliers. These recommendations are based on internal stability studies and are designed to minimize degradation.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended long-term storage temperature.[1][2][3][4][5] Some suppliers also suggest -80°C for extended storage.[2] | Low temperatures slow down potential degradation reactions. |

| Light | Store in the dark.[1][2][3][4][5] | The cyanine dye core is susceptible to photodegradation. |

| Moisture | Desiccate.[1][3][4] Store in a tightly sealed container in a dry place.[2][5] | Moisture can lead to hydrolysis of the azide group or other reactive parts of the molecule. |

| Shelf Life | Typically 12 to 24 months when stored correctly at -20°C.[1][3][4][5] | This is the period during which the product is expected to remain within its quality specifications. |

| Transportation | Can be shipped at room temperature for up to 3 weeks without compromising stability.[1][3][4] | Short-term exposure to ambient temperatures is generally acceptable for the solid form. |

Table 2: Recommended Storage Conditions for this compound (In Solution)

| Parameter | Recommended Condition | Rationale |

| Solvent | DMSO or DMF are the recommended solvents.[1][5] | The compound is readily soluble in these organic solvents. |

| Temperature | -20°C for short-term storage (up to 1 month).[2] -80°C for long-term storage (up to 6 months).[2] | Frozen solutions are more stable than those stored at higher temperatures. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot into single-use portions.[2] | Freeze-thaw cycles can accelerate degradation of the compound in solution. |

| Light | Store in the dark.[2] | As with the solid form, the dye is light-sensitive. |

| Moisture | Use anhydrous solvents and store in tightly sealed containers. | To prevent hydrolysis. |

Factors Affecting Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The primary modes of degradation are photodegradation of the cyanine core and potential reactions of the azide group.

Photodegradation of the Cyanine Core

The polymethine chain of cyanine dyes is susceptible to attack by reactive oxygen species (ROS), particularly singlet oxygen, which is generated in the presence of light and oxygen. This leads to the cleavage of the polymethine chain, resulting in a loss of fluorescence.

References

- 1. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 4. forced degradation study: Topics by Science.gov [science.gov]

- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Water-Soluble Sulfo-Cyanine5 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental protocols for the use of water-soluble sulfo-Cyanine5 (sulfo-Cy5) azide (B81097), a key reagent in modern bioconjugation and fluorescence-based detection methodologies.

Core Properties of Sulfo-Cyanine5 Azide

Sulfo-Cy5 azide is a bright, photostable, and highly water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its excellent water solubility, conferred by the presence of sulfonate groups, makes it an ideal candidate for labeling biomolecules in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive proteins and other biological samples.[][4] The azide functional group allows for its covalent attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of sulfo-Cy5 azide, compiled from various sources.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~646 - 648 nm | [2][5] |

| Emission Maximum (λem) | ~662 - 671 nm | [2][5] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Molecular Weight | ~833 g/mol | [5] |

| Solubility | High in water, DMSO, DMF | [5] |

| Storage Conditions | -20°C in the dark, desiccated | [1] |

Applications in Bioconjugation via Click Chemistry

Sulfo-Cy5 azide is a versatile tool for the fluorescent labeling of a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[] The primary method for conjugation is through the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction is highly specific and can be performed under mild, biocompatible conditions.[4]

Two main variants of the azide-alkyne click reaction are commonly employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the sulfo-Cy5 molecule with a terminal alkyne on the target biomolecule, forming a stable triazole linkage.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule.[5] The inherent ring strain of the cyclooctyne allows for a rapid and spontaneous reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, which is particularly advantageous for live-cell imaging applications.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins with sulfo-Cy5 azide using the copper-catalyzed click chemistry approach.

Materials and Reagents

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris or glycine.

-

Sulfo-Cy5 azide

-

Anhydrous Dimethylsulfoxide (DMSO) or water for dissolving the dye.

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst.

-

Purification resin (e.g., Sephadex G-25) for spin columns or size-exclusion chromatography (SEC).

-

Spectrophotometer for determining the degree of labeling.

Protein and Dye Preparation

-

Protein Solution: Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein solution contains interfering substances, it must be purified by dialysis or buffer exchange.

-

Dye Stock Solution: Prepare a stock solution of sulfo-Cy5 azide in anhydrous DMSO or water at a concentration of 10 mM. Mix thoroughly by vortexing. This solution should be prepared fresh or stored in single-use aliquots at -20°C, protected from light.

Labeling Reaction (CuAAC)

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-modified protein solution with the sulfo-Cy5 azide stock solution. The optimal molar ratio of dye to protein should be empirically determined but a starting point of a 10-fold molar excess of the dye is recommended.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing the copper(II) sulfate and the chelating ligand.

-

Initiation of Reaction: To the protein-dye mixture, add the catalyst solution followed by the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the click reaction. The final concentrations of the catalyst components should be optimized, but a typical starting point is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein to ensure accurate downstream applications. Spin column chromatography is a rapid and effective method for this purification.

-

Column Preparation: Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

-

Equilibration: Equilibrate the column with the desired buffer (e.g., PBS) by washing it multiple times.

-

Sample Loading: Carefully load the entire reaction mixture onto the center of the resin bed.

-

Elution: Centrifuge the column to elute the labeled protein. The larger protein-dye conjugate will pass through the column, while the smaller, unreacted dye molecules will be retained in the resin.

Characterization of the Conjugate

The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, is a critical parameter to determine the quality of the conjugation.

-

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of sulfo-Cy5 (~648 nm, A₆₄₈).

-

Calculation of DOS: The DOS can be calculated using the following formula:

DOS = (A₆₄₈ × εprotein) / [(A₂₈₀ - (A₆₄₈ × CF₂₈₀)) × εdye]

Where:

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of sulfo-Cy5 azide at 648 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

-

Visualizations

The following diagrams illustrate the click chemistry reaction and a typical experimental workflow for bioconjugation.

Caption: Sulfo-Cy5 Azide Click Chemistry Reaction.

Caption: Experimental Workflow for Bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Cyanine5 Azide in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyanine5 (Cy5) azide (B81097) for the labeling of biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction offers a highly efficient and specific method for conjugating the fluorescent Cy5 dye to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] Cyanine5 azide is a fluorescent probe containing a terminal azide group that can be "clicked" onto alkyne-functionalized biomolecules.[3] This far-red fluorescent dye is water-soluble, and its fluorescence is not sensitive to pH in the range of 4 to 10. Its excitation and emission spectra are similar to those of other Cyanine5-based dyes like Alexa Fluor® 647.

Key Features of CuAAC with Cyanine5 Azide:

-

High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring highly specific labeling.[4][5]

-

High Efficiency and Yield: The reaction proceeds rapidly and often to completion under mild, aqueous conditions, resulting in high yields of the labeled product.[1][6]

-

Mild Reaction Conditions: The reaction can be performed at room temperature and in a variety of aqueous buffers, preserving the integrity of sensitive biomolecules.[1]

-

Versatility: This method can be used to label a wide array of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

Data Presentation

The efficiency and conditions for CuAAC reactions can vary depending on the biomolecule being labeled and the specific reagents used. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Proteins | Oligonucleotides/DNA | Notes |

| Alkyne-Biomolecule Concentration | 1-10 mg/mL | 20 - 200 µM | Higher concentrations generally lead to faster reactions. |

| Cyanine5 Azide Concentration | 1.5 - 10-fold molar excess | 1.5-fold molar excess over oligo | Excess dye can be removed during purification.[5] |

| Copper (II) Sulfate (B86663) (CuSO₄) Concentration | 0.1 - 0.5 mM | 0.5 mM | The catalyst for the reaction. |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | 0.5 mM | Reduces Cu(II) to the active Cu(I) state. A fresh solution is crucial.[7] |

| Accelerating Ligand (e.g., THPTA, TBTA) | 0.5 - 2.5 mM (5:1 ratio to Cu) | 0.5 mM | Stabilizes the Cu(I) ion and increases reaction rate.[5] |

| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Water, with DMSO as a co-solvent | DMSO helps to solubilize the Cyanine5 azide.[4][8] |

| Reaction Temperature | Room Temperature | Room Temperature | Can be heated (e.g., 80°C for 3 min) if precipitation occurs.[9] |

| Reaction Time | 30 minutes - Overnight | Overnight | Reaction time can be optimized based on the specific application.[10] |

| Typical Yield | >90% | >90% | High yields are a hallmark of click chemistry.[11] |

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol provides a general procedure for labeling proteins containing alkyne modifications with Cyanine5 azide.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyanine5 azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate (B8700270)

-

DMSO or DMF

-

Purification columns (e.g., spin columns, size-exclusion chromatography)

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

Cyanine5 Azide: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM or 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution. The final protein concentration should ideally be between 1-5 mg/mL.[10]

-

Add the Cyanine5 azide stock solution to achieve the desired molar excess.

-

Add the THPTA ligand stock solution. A 5:1 ligand to copper ratio is often recommended.

-

Add the Copper(II) Sulfate stock solution.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[10]

-

Vortex the tube briefly to ensure thorough mixing.

-

-

Incubation:

-

Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour. Longer incubation times may be necessary for dilute solutions.[10]

-

-

Purification of the Labeled Protein:

-

Quantification and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol is designed for labeling alkyne-modified oligonucleotides with Cyanine5 azide.

Materials:

-

Alkyne-modified oligonucleotide

-

Cyanine5 azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris- (benzyltriazolylmethyl)amine (TBTA) ligand

-

Sodium Ascorbate

-

DMSO

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)

-

Nuclease-free water

-

Acetone (B3395972) or ethanol (B145695) for precipitation

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.[8]

-

Add DMSO to a final concentration of 50% (v/v).[8]

-

Add the Cyanine5 azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide.[8]

-

Add the sodium ascorbate stock solution.

-

-

Degassing (Optional but Recommended):

-

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds to remove oxygen, which can interfere with the reaction.[4]

-

-

Initiate the Reaction:

-

Add the Copper(II)-TBTA complex stock solution to the reaction mixture.

-

Vortex the tube thoroughly.

-

-

Incubation:

-

Purification of the Labeled Oligonucleotide:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone.[8][9]

-

Incubate at -20°C for 20-30 minutes.

-

Centrifuge to pellet the labeled oligonucleotide.

-

Wash the pellet with cold acetone or 70% ethanol.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

Further purification can be performed using HPLC or PAGE if required.[9]

-

Mandatory Visualizations

CuAAC Reaction Mechanism

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Biomolecule Labeling

Caption: A generalized experimental workflow for labeling biomolecules using CuAAC.

References

- 1. bioclone.net [bioclone.net]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. furthlab.xyz [furthlab.xyz]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Copper-Free Click Chemistry with Cyanine5 Azide and Strained Cyclooctynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems. This method relies on the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction between a strained cyclooctyne (B158145) and an azide (B81097), which proceeds rapidly at physiological temperatures and without the need for a cytotoxic copper catalyst. This key advantage makes it ideal for a wide range of applications, including live-cell imaging, proteomics, and the development of targeted therapeutics.[1]

This document provides detailed application notes and protocols for the use of Cyanine5 (Cy5) azide, a bright, far-red fluorescent probe, in conjunction with three commonly used strained cyclooctynes: Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Difluorinated Cyclooctyne (DIFO).

Comparison of Strained Cyclooctynes

The choice of strained cyclooctyne is critical and depends on the specific experimental requirements, such as the desired reaction kinetics, stability, and the steric environment of the azide. DBCO generally exhibits the fastest reaction rates due to its high ring strain. BCN, being smaller and less hydrophobic, can be advantageous in certain applications. DIFO reagents were developed to further enhance reaction rates through the addition of electron-withdrawing fluorine atoms.[2]

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by the second-order rate constant (k₂), which reflects how quickly the azide and cyclooctyne react. Higher k₂ values indicate a faster reaction. The table below summarizes the reported second-order rate constants for the reaction of various azides with DBCO, BCN, and DIFO.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| DBCO | Benzyl Azide | ~0.1 - 0.9 | |

| Azido-sugars on cells | Not specified | [3] | |

| BCN | Benzyl Azide | ~0.01 - 0.1 | [4] |

| Azido-sugars on cells | Not specified | [5] | |

| DIFO | Benzyl Azide | ~0.3 | [6] |

| Azido-proteins | Not specified | [2] |

Note: The exact second-order rate constant for the reaction with Cyanine5 azide may vary. The values presented here are for structurally similar azides and serve as a guide for relative reactivity.

Experimental Protocols

Here, we provide detailed protocols for common applications of copper-free click chemistry with Cy5 azide.

Protocol 1: General Protein Labeling with Cy5 Azide and DBCO-NHS Ester

This protocol describes the labeling of a protein with DBCO groups, followed by conjugation to Cy5 azide.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., PBS)

-

DBCO-NHS Ester (dissolved in DMSO)

-

Cyanine5 Azide (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Spin desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into PBS, pH 7.4, at a concentration of 1-10 mg/mL.

-

-

DBCO Activation of Protein:

-

Prepare a 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO.

-

Add a 10-20 fold molar excess of the DBCO-NHS Ester solution to the protein solution. The final DMSO concentration should be below 20%.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess DBCO Reagent:

-

Remove the unreacted DBCO-NHS Ester using a spin desalting column according to the manufacturer's instructions, exchanging the buffer to PBS.

-

-

Click Reaction with Cy5 Azide:

-

Prepare a 10 mM stock solution of Cyanine5 Azide in DMSO.

-

Add a 2-3 fold molar excess of the Cy5 azide solution to the DBCO-activated protein.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7]

-

-

Purification of the Labeled Protein:

-

Remove excess Cy5 azide using a spin desalting column or through dialysis.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and Cy5 (at ~650 nm).

-

Protocol 2: Cell Surface Glycan Labeling and Imaging

This protocol details the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with Cy5-DBCO for imaging.[3]

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Cy5-DBCO

-

PBS, pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

DAPI solution (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[3]

-

-

Cell Preparation for Labeling:

-

Gently wash the cells twice with warm PBS to remove unincorporated azido-sugars.

-

-

Live-Cell Labeling with Cy5-DBCO:

-

Washing:

-

Wash the cells three times with PBS to remove excess Cy5-DBCO.

-

-

Fixation and Counterstaining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 and DAPI.

-

Visualizations

Reaction Mechanism

Caption: Copper-Free Click Chemistry Reaction Mechanism.

General Experimental Workflow for Protein Labeling

Caption: General workflow for biomolecule labeling.

EGFR Signaling Pathway Labeling

Caption: Labeling EGFR for signaling and trafficking studies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. rsc.org [rsc.org]

- 8. vectorlabs.com [vectorlabs.com]

Application Notes: High-Efficiency Protein Labeling with Cyanine5 Azide

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in complex biological systems.[1][2] Cyanine5 (Cy5) is a far-red fluorescent dye ideal for such applications due to its high extinction coefficient, moderate quantum yield, and emission in a spectral range (Ex/Em: ~646/662 nm) that minimizes background autofluorescence from biological samples.[1][3] This document provides detailed protocols for labeling alkyne-modified proteins with Cyanine5 azide (B81097) using two powerful and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click chemistry describes a class of reactions that are rapid, selective, and high-yield.[4] The reaction joins an azide and an alkyne to form a stable triazole linkage.[5][6] Because azide and alkyne groups are absent in naturally occurring biomolecules, this labeling strategy is highly specific and does not interfere with native cellular processes.[4][5][6]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which utilizes a copper(I) catalyst to efficiently ligate terminal alkynes and azides.[5][6][7] It is a robust and high-efficiency method for modifying protein scaffolds, offering nearly quantitative yields.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for live-cell imaging and other environments where copper toxicity is a concern.[9][10] The reaction leverages the high reactivity of a strained cyclooctyne (B158145) (e.g., DBCO) with an azide, proceeding spontaneously without the need for a catalyst.[]

Applications of Cy5-Labeled Proteins

Cy5-labeled proteins are versatile tools used in a wide array of applications:

-

In Vitro Assays: Labeled proteins are frequently used in techniques like ELISA, Western blotting, and flow cytometry.[2][12][13]

-

Fluorescence Microscopy: Enables the study of protein localization, trafficking, and interactions within fixed cells and tissues.[2][14]

-

Live-Cell Imaging: Using the SPAAC method, researchers can track protein dynamics in real-time within living cells.[9][]

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue penetration, making it suitable for tracking proteins and therapeutic agents in living organisms.[1][2][14]

-

Drug Development: Cy5 conjugation allows for the visualization of targeted drug delivery and accumulation in specific tissues.[1][]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful protein labeling with Cyanine5 azide, compiled from various protocols. Optimization may be required for specific proteins and applications.

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Notes & References |

| Protein Concentration | 2 - 10 mg/mL | 2 - 10 mg/mL | Labeling efficiency is concentration-dependent. Lower concentrations may require longer reaction times or higher dye excess.[12][15] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (Tris, glycine) or sodium azide will interfere with the reaction.[15][16][17] |

| Reaction pH | 4.0 - 11.0 (Optimal ~7.4) | ~7.4 (Physiological) | The CuAAC reaction is largely pH-insensitive, while SPAAC is typically performed at physiological pH.[5][6] |

| Dye:Protein Molar Ratio | 3:1 to 10:1 | 3:1 to 10:1 | Start with a 3x molar excess of the dye. This may need to be optimized to avoid over- or under-labeling.[17][18] |

| Final Dye Concentration | ~20 µM (starting point) | ~20 µM (starting point) | Final concentrations can range from 2 µM to 40 µM and should be optimized for the specific application.[19] |

| Reaction Temperature | Room Temperature | Room Temperature or 37°C | Reactions are typically performed at room temperature.[12][18] |

| Reaction Time | 1 - 16 hours | 1 - 16 hours | Incubation time depends on reactant concentrations and protein reactivity. Monitor progress if possible.[12][18] |

| Reducing Agent (CuAAC) | Sodium Ascorbate (B8700270) (freshly prepared) | Not Applicable | Required to reduce Cu(II) to the active Cu(I) state.[19] |

| Copper Ligand (CuAAC) | e.g., THPTA | Not Applicable | Accelerates the reaction and protects cells/proteins from oxidative damage.[7][8][20] |

Experimental Protocols

Important Pre-Reaction Steps:

-

Buffer Exchange: Ensure your alkyne-modified protein is in an amine-free buffer such as PBS, MES, or HEPES.[15][16] If the buffer contains interfering substances like Tris, glycine, or sodium azide, perform a buffer exchange using dialysis or a spin concentration column.[15][16][17]

-

Concentration Adjustment: Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[15]

-